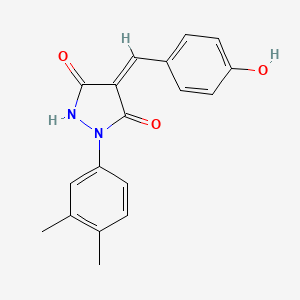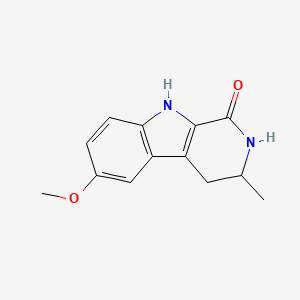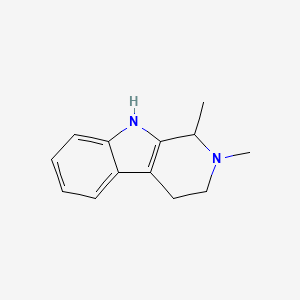![molecular formula C17H21N3O5S B14155786 2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one CAS No. 6150-44-3](/img/structure/B14155786.png)
2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and various thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler, less oxidized forms of the original compound.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenyl derivatives: These compounds share the 3,4-dimethoxyphenyl group but differ in other structural aspects.
Thiazole derivatives: These compounds contain the thiazole ring and may have similar biological activities.
Spiro compounds: These compounds have a spiro structure, which can impart unique properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
6150-44-3 |
|---|---|
Fórmula molecular |
C17H21N3O5S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-3'-methylspiro[1,3-dioxane-5,7'-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6'-one |
InChI |
InChI=1S/C17H21N3O5S/c1-19-9-18-16-20(10-19)15(21)17(26-16)7-24-14(25-8-17)11-4-5-12(22-2)13(6-11)23-3/h4-6,14H,7-10H2,1-3H3 |
Clave InChI |
MPWBIXLHYRDFRS-UHFFFAOYSA-N |
SMILES canónico |
CN1CN=C2N(C1)C(=O)C3(S2)COC(OC3)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
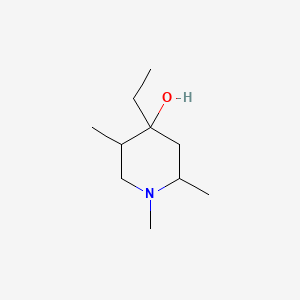
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)
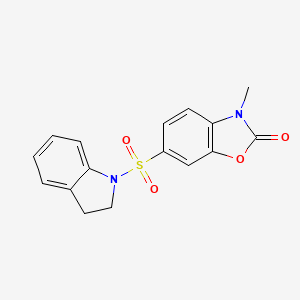
![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)
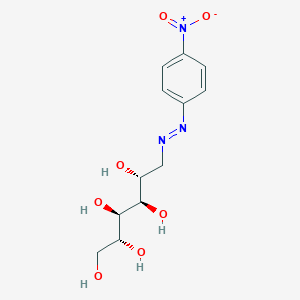
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
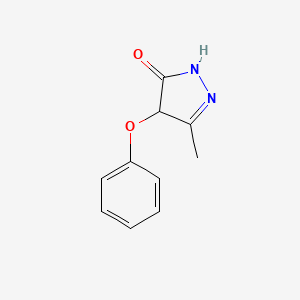
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
